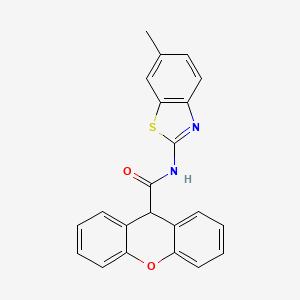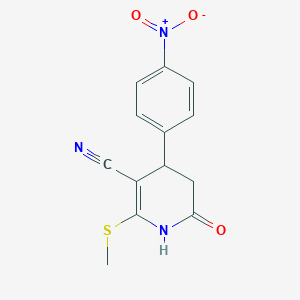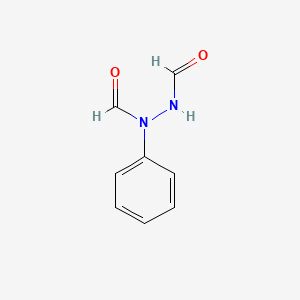![molecular formula C27H22N2O6S B11688294 4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11688294.png)
4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, phenyl, and benzoic acid moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid typically involves a multi-step process. One common approach is the condensation reaction between 4-methylphenyl-4,6-dioxo-2-thioxotetrahydropyrimidine and 2-methoxy-4-formylphenol, followed by esterification with benzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid exerts its effects involves the interaction with specific molecular targets. For instance, its anticancer activity is believed to be mediated through the inhibition of estrogen receptor alpha (ERα), leading to the disruption of estrogen signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzoic acid
- 4-methylphenyl-4,6-dioxo-2-thioxotetrahydropyrimidine
- 2-methoxy-4-formylphenol
Uniqueness
4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H22N2O6S |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-[[2-methoxy-4-[(E)-[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H22N2O6S/c1-16-3-10-20(11-4-16)29-25(31)21(24(30)28-27(29)36)13-18-7-12-22(23(14-18)34-2)35-15-17-5-8-19(9-6-17)26(32)33/h3-14H,15H2,1-2H3,(H,32,33)(H,28,30,36)/b21-13+ |
InChI Key |
CLSIRBQMSXAGPB-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/C(=O)NC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11688222.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11688230.png)

![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11688238.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688239.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11688247.png)

![4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11688275.png)

![N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688282.png)
![N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11688286.png)
![2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11688293.png)
